Cyclopropyl-thiophen-2-ylmethyl-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJPDZTVBQYPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390001 | |
| Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14471-18-2 | |
| Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Significance and Research Rationale
The scientific intrigue surrounding Cyclopropyl-thiophen-2-ylmethyl-amine stems directly from the unique combination of its two primary structural motifs: the cyclopropyl (B3062369) ring and the thiophene (B33073) nucleus. Each of these components individually imparts valuable properties that are highly sought after in the design of novel molecules.
The cyclopropyl group is a three-membered carbocyclic ring that, due to its significant ring strain, possesses unique electronic and conformational properties. In medicinal chemistry, the incorporation of a cyclopropyl moiety is a well-established strategy to enhance the metabolic stability of a drug candidate. The high C-H bond dissociation energy within the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This can lead to improved pharmacokinetic profiles. Furthermore, the rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. mdpi.com This conformational constraint can be entropically favorable for receptor binding. rochester.edu
The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is another "privileged scaffold" in drug discovery. It is widely recognized as a bioisostere of the phenyl group. mdpi.commdpi.com This means that a thiophene ring can often replace a benzene (B151609) ring in a molecule without a significant loss of biological activity, while potentially improving other properties such as polarity and metabolic profile. mdpi.comresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. mdpi.com Thiophene and its derivatives have been found in a wide array of approved drugs, highlighting their therapeutic relevance. mdpi.com
| Property | Value | Source |
| CAS Number | 14471-18-2 | nih.gov |
| Molecular Formula | C₈H₁₁NS | nih.gov |
| Molecular Weight | 153.24 g/mol | nih.gov |
| Appearance | Powder or liquid | |
| Purity | ≥97% |
Overview of Key Research Areas and Motivations
Strategies for the Preparation of this compound and its Core Scaffolds
The construction of this compound can be approached by forming the cyclopropylamine (B47189) unit and functionalizing the thiophene ring, followed by their coupling.
The cyclopropylamine fragment is a crucial component that imparts unique conformational constraints and metabolic stability to drug candidates. longdom.org Several synthetic routes are available for the introduction of this moiety.
One common method is the reductive amination of cyclopropanecarboxaldehyde . This reaction involves the condensation of cyclopropanecarboxaldehyde with ammonia or a primary amine, followed by reduction of the resulting imine with a suitable reducing agent like sodium borohydride. longdom.org
Another approach involves the amination of cyclopropanol with ammonia or amine derivatives, often in the presence of a catalyst. longdom.org Additionally, the reaction of cyclopropane halides , such as cyclopropyl chloride, with ammonia or amines can yield cyclopropylamine. longdom.org
A classical method for the synthesis of cyclopropylamines is the Hofmann rearrangement of cyclopropanecarboxamide. This multi-step process typically starts from γ-butyrolactone, which is converted to cyclopropanecarboxamide through a series of intermediates.
| Starting Material | Key Reagents | Product | Reference |
| Cyclopropanecarboxaldehyde | Ammonia, Sodium Borohydride | Cyclopropylamine | longdom.org |
| Cyclopropanol | Ammonia, Catalyst | Cyclopropylamine | longdom.org |
| Cyclopropyl Halide | Ammonia/Amine | Cyclopropylamine | longdom.org |
The thiophene ring serves as a versatile scaffold that can be functionalized in various ways to introduce the aminomethyl group. A primary route to this compound is through the reductive amination of thiophene-2-carbaldehyde with cyclopropylamine.
Thiophene-2-carbaldehyde is a readily available starting material, which can be synthesized via the Vilsmeier-Haack reaction of thiophene with phosphorus oxychloride and dimethylformamide. smolecule.com This aldehyde can then undergo reductive amination with cyclopropylamine using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to afford the target compound. koreascience.krsigmaaldrich.com
An alternative strategy for introducing the aminomethyl group is the Mannich reaction . wikipedia.org This three-component reaction involves the aminoalkylation of an active hydrogen-containing compound, in this case, thiophene, with formaldehyde and an amine. wikipedia.orgresearchgate.net While the direct Mannich reaction on thiophene can be challenging, it provides a potential pathway for the synthesis of aminomethylated thiophenes. researchgate.netiust.ac.ir
| Thiophene Derivative | Reagents | Reaction Type | Product |
| Thiophene | POCl₃, DMF | Vilsmeier-Haack | Thiophene-2-carbaldehyde |
| Thiophene-2-carbaldehyde | Cyclopropylamine, NaBH(OAc)₃ | Reductive Amination | This compound |
| Thiophene | Formaldehyde, Cyclopropylamine | Mannich Reaction | This compound |
Derivatization Strategies and Novel Analogue Synthesis
Once synthesized, this compound can be further modified to generate a library of novel analogues with potentially enhanced biological activities.
The secondary amine functionality in this compound is amenable to N-alkylation reactions. wikipedia.org Treatment with various alkyl halides in the presence of a base can introduce a range of substituents on the nitrogen atom. researchgate.netlibretexts.orgyoutube.com This allows for the systematic exploration of the structure-activity relationship by varying the nature of the alkyl group.
Reductive amination can also be employed for derivatization by reacting this compound with aldehydes or ketones in the presence of a reducing agent to yield N-substituted derivatives. sigmaaldrich.com
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Alkyl Halide, Base | N-Alkylation | N-Alkyl-Cyclopropyl-thiophen-2-ylmethyl-amine |
| This compound | Aldehyde/Ketone, Reducing Agent | Reductive Amination | N-Substituted-Cyclopropyl-thiophen-2-ylmethyl-amine |
Palladium-catalyzed cross-coupling reactions are powerful tools for the structural diversification of heterocyclic compounds, including thiophenes. nih.gov The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. wikipedia.orgyoutube.com In the context of synthesizing precursors to the target molecule, a halothiophene could be coupled with cyclopropylamine. researchgate.netresearchgate.net
The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that can be used to introduce aryl or heteroaryl substituents onto the thiophene ring, typically by reacting a halothiophene with a boronic acid or ester. nih.govnih.gov While not a direct derivatization of the amine, this strategy can be used to synthesize substituted thiophene precursors prior to the introduction of the aminomethylcyclopropyl moiety.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a route to alkynyl-substituted thiophenes. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govorganic-chemistry.org These alkynylthiophenes can then be further functionalized.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reaction Type | Product Scaffold |
| Halothiophene | Cyclopropylamine | Palladium/Ligand | Buchwald-Hartwig | Cyclopropylaminothiophene |
| Halothiophene | Arylboronic Acid | Palladium/Ligand | Suzuki-Miyaura | Arylthiophene |
| Halothiophene | Terminal Alkyne | Palladium/Copper | Sonogashira | Alkynylthiophene |
The primary amine of cyclopropylamine can react with aldehydes and ketones to form imines, also known as Schiff bases . wjpsonline.comiosrjournals.orgresearchgate.net Similarly, the secondary amine of this compound can potentially react with carbonyl compounds, although the formation of stable iminium ions is more likely.
The reaction of cyclopropylamine with thiophene-2-carbaldehyde is a key step in one of the synthetic routes to the target compound, proceeding through an imine intermediate that is subsequently reduced. eijppr.comorientjchem.org The isolation of the Schiff base formed between thiophene-2-carbaldehyde and cyclopropylamine is also possible. nih.gov These imine derivatives can be of interest in their own right or can serve as intermediates for further chemical transformations. The formation of Schiff bases is a reversible reaction that is often catalyzed by acid or base. wjpsonline.com
| Amine | Carbonyl Compound | Reaction Type | Product |
| Cyclopropylamine | Thiophene-2-carbaldehyde | Condensation | N-(thiophen-2-ylmethylene)cyclopropanamine |
| This compound | Aldehyde/Ketone | Condensation | Iminium Ion |
Synthetic Challenges and Optimization in Research Scale-Up
Reaction Control and Exothermicity Management in Cyclopropane Formation
The formation of the cyclopropane ring is a key step in the synthesis of "this compound". Cyclopropanation reactions, while versatile, are often accompanied by significant heat release, posing a considerable challenge during scale-up. researchgate.net The inherent ring strain of the cyclopropane ring, approximately 27 kcal/mol, contributes to the exothermic nature of its formation. masterorganicchemistry.com
Several methods are employed for cyclopropanation, including the Simmons-Smith reaction, reactions involving diazo compounds, and intramolecular cyclizations. wikipedia.org Many of these processes involve highly reactive species like carbenes or carbenoids. wikipedia.org The generation and reaction of these intermediates can be highly energetic. For instance, the decomposition of diazo compounds to form carbenes is often exothermic and can proceed uncontrollably if not managed properly. masterorganicchemistry.com
Effective management of the reaction exotherm is crucial for safety, yield, and purity of the final product. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. reddit.com This can lead to localized hot spots, promoting side reactions and decomposition of both reactants and products.
Strategies for Exothermicity Management:
| Strategy | Description | Key Considerations |
| Controlled Addition of Reagents | Slow, controlled addition of the reactive species (e.g., diazo compound or Simmons-Smith reagent) to the reaction mixture. | Addition rate must be carefully calibrated to match the cooling capacity of the reactor. |
| Use of a Co-solvent | Employing a co-solvent with a high heat capacity can help to absorb the heat generated during the reaction. | The co-solvent must be inert to the reaction conditions and easily removable during workup. |
| Flow Chemistry | Performing the reaction in a continuous flow reactor offers superior heat transfer and precise temperature control. americanpharmaceuticalreview.com | Requires specialized equipment and optimization of flow rates and reactor dimensions. |
| Cryogenic Conditions | Conducting the reaction at very low temperatures can help to slow down the reaction rate and manage the exotherm. | Increases operational costs and requires specialized cooling equipment. |
Careful calorimetric studies are essential during process development to quantify the heat of reaction and determine the appropriate control measures for a safe and efficient scale-up.
Advanced Purification Methodologies for Research Batches
The purification of "this compound" at the research scale-up stage requires methodologies that are both efficient and scalable. The basic nature of the amine group can lead to challenges in standard silica gel chromatography, such as peak tailing and irreversible adsorption, due to interactions with acidic silanol groups on the silica surface. biotage.combiotage.com
To overcome these challenges, several advanced purification strategies can be employed:
Amine-Functionalized Silica: Utilizing stationary phases where the silica surface is modified with amino groups can significantly improve the chromatography of basic compounds by minimizing interactions with residual silanols. biotage.com This often allows for the use of less polar and more volatile solvent systems, simplifying product isolation. biotage.com
Reversed-Phase Chromatography with pH Control: Purifying the amine in its protonated form on a C18 or similar reversed-phase column with an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is a common strategy. Alternatively, using a high pH mobile phase can deprotonate the amine, increasing its retention on the column. biotage.com
Ion-Exchange Chromatography: This technique separates molecules based on their charge. For basic amines, cation-exchange chromatography can be a highly effective purification method. The crude product is loaded onto the column, impurities are washed away, and the desired amine is then eluted by changing the pH or increasing the ionic strength of the eluent.
In-line Purification Techniques: For continuous flow synthesis setups, in-line purification methods such as scavenger columns can be integrated to remove specific impurities in real-time. nih.gov For example, resins functionalized with isocyanate groups can be used to scavenge unreacted primary or secondary amines.
The choice of purification method will depend on the specific impurities present in the crude product and the desired final purity. A combination of these techniques may be necessary to achieve the required specifications for research batches.
Process Analytical Technology (PAT) in Synthetic Development
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. longdom.org The goal of PAT is to ensure final product quality through process understanding and control. longdom.orgmt.com In the synthetic development of "this compound," PAT can be an invaluable tool for ensuring consistency and optimizing the process as it is scaled up. americanpharmaceuticalreview.com
Applications of PAT in Synthetic Development:
| PAT Tool | Application | Benefit |
| In-situ Spectroscopy (FTIR, Raman, NIR) | Real-time monitoring of reactant consumption, intermediate formation, and product generation. americanpharmaceuticalreview.comjrtdd.com | Provides immediate feedback on reaction progress, enabling precise determination of reaction endpoints and detection of deviations from the desired reaction pathway. researchgate.net |
| On-line Chromatography (HPLC, GC) | Automated sampling and analysis of the reaction mixture to track the concentration of key components. | Offers quantitative data on reaction kinetics and impurity profiles, facilitating process optimization and control. nih.gov |
| Calorimetry | Measures the heat flow of the reaction in real-time. | Crucial for understanding and controlling the exothermicity of the cyclopropanation step, ensuring safe scale-up. |
By implementing PAT, a wealth of data can be collected during synthetic development. This data can be used to build robust process models that identify Critical Process Parameters (CPPs) – those parameters that must be controlled to ensure the Critical Quality Attributes (CQAs) of the final product. longdom.org This data-driven approach facilitates a more efficient and reliable scale-up, reducing the number of failed batches and accelerating the development timeline. jrtdd.comnews-medical.net Furthermore, the understanding gained through PAT can be leveraged for continuous process verification and improvement. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Pharmacophoric Requirements and Tolerated Substitutions
Impact of Cyclopropyl (B3062369) Ring Modifications on Bioactivity
The cyclopropyl group is a key structural element that imparts significant conformational rigidity to molecules. researchgate.net This restriction of free rotation can be advantageous for locking the molecule into a bioactive conformation, which may lead to higher binding affinity for its biological target. researchgate.net The stereochemistry of the cyclopropyl ring is also a critical factor, as different stereoisomers can exhibit vastly different biological activities and binding modes. nih.gov
In the context of enzyme inhibition, the cyclopropyl moiety is often used to enhance metabolic stability and potency. For instance, in the development of inhibitors for the deubiquitinase enzyme complex USP1/UAF1, a cyclopropyl group was introduced to replace a metabolically vulnerable isopropyl group. This modification resulted in a potent analog, demonstrating that the compact, lipophilic nature of the cyclopropyl ring is well-tolerated and can occupy small hydrophobic pockets within an enzyme's active site.
| Compound/Fragment | Target | Activity (IC50) | Note |
| Isopropyl Analog | USP1/UAF1 | --- | Parent compound with metabolic liability. |
| Cyclopropyl Analog (71) | USP1/UAF1 | 180 nM | Potent inhibition, improved metabolic stability sought. |
Influence of Thiophene (B33073) Ring Substitutions on Efficacy and Selectivity
The thiophene ring is a privileged pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl ring. nih.gov This substitution can improve physicochemical properties, metabolic stability, and binding affinity. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov
Substitutions on the thiophene ring can significantly modulate a compound's efficacy and selectivity. The position of the substituent is critical; for example, substitutions at the 2- and 5-positions of the thiophene ring have been shown to be most effective for certain anti-inflammatory activities. nih.gov The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can alter the electron density of the ring, influencing how the molecule interacts with its target. These modifications can fine-tune the selectivity of a compound for different receptor subtypes or enzyme isoforms.
Role of the Amine Linker and N-Substitution in Functional Modulation
The amine linker and its substitution patterns are pivotal for modulating the functional activity of Cyclopropyl-thiophen-2-ylmethyl-amine derivatives. The nature of the N-substituent can dramatically alter a compound's pharmacological profile, including its potency and whether it acts as an agonist or antagonist.
In the design of opioid receptor modulators, the N-cyclopropylmethyl group is a classic substituent known to confer mixed agonist-antagonist properties. nih.gov For G protein-coupled receptors (GPCRs), such as dopamine and serotonin (B10506) receptors, N-substitution is a key determinant of activity. Studies on related scaffolds have shown that while an unsubstituted amine (primary amine) may be required for certain interactions, adding small alkyl groups can enhance potency. However, larger, bulky substituents on the nitrogen atom can lead to a decrease or complete loss of activity due to steric hindrance at the binding site. The ability of the amine to act as a hydrogen bond donor (as a primary or secondary amine) can also be a critical factor for binding and functional activity.
Rational Design of Derivatives for Targeted Biological Activities
Design Principles for Neurotransmitter Receptor Modulation (e.g., Serotonin 5-HT2C and Dopamine D2 Receptors)
The this compound scaffold is closely related to the 2-Phenylcyclopropylmethylamine (PCPMA) scaffold, a known privileged structure for designing ligands for central nervous system (CNS) targets, including aminergic GPCRs like serotonin and dopamine receptors. The thiophene ring serves as a bioisostere of the phenyl ring in PCPMA.
The design of selective ligands for these receptors often involves a "bitopic" approach, where one part of the molecule (the pharmacophore, e.g., the cyclopropyl-amine moiety) binds to the primary binding site (orthosteric site), while a second part, connected by a linker, extends into a secondary or allosteric site. This can lead to enhanced selectivity and unique functional profiles. For dopamine D2 and D3 receptors, enantiomers of the same compound have been shown to exhibit different functional profiles—one acting as an agonist and the other as an antagonist—highlighting the importance of stereochemistry in the cyclopropylamine (B47189) core. The linker length and composition are crucial for fine-tuning the intrinsic activity of these compounds, allowing for the development of both full agonists and partial agonists, the latter being a key feature of third-generation antipsychotics.
| Scaffold Type | Target Receptor(s) | Design Principle | Outcome |
| PCPMA Analog | Dopamine D2/D3 | Bitopic ligand design, stereoisomer separation | Identification of potent and selective agonists and antagonists. |
| PCPMA Analog | Serotonin 5-HT2C | Aromatic ring substitutions, linker modification | Development of potent agonists with antipsychotic properties. |
Development of Enzyme Inhibitors and Antagonists Based on SAR Insights (e.g., USP1/UAF1, α-glucosidase)
SAR insights guide the rational development of enzyme inhibitors. For the USP1/UAF1 deubiquitinase complex, which is a target for cancer therapy, a high-throughput screening campaign identified initial hits that were subsequently optimized. The synthesis of a library of analogs, including one derived from thiophen-2-ylmethanamine, led to the identification of potent inhibitors.
The optimization process often involves addressing metabolic liabilities. As mentioned, the replacement of an isopropyl group with a cyclopropyl group is a classic medicinal chemistry strategy to block metabolic hydroxylation while maintaining or improving potency. This led to the development of compounds with nanomolar inhibitory activity against USP1/UAF1.
While the this compound scaffold has been successfully applied to targets like USP1/UAF1, its application to other enzymes such as α-glucosidase, a target for type 2 diabetes, is less documented in the available scientific literature. The development of α-glucosidase inhibitors often involves scaffolds that mimic the carbohydrate substrate. However, the principles of optimizing hydrophobic and hydrogen-bonding interactions learned from other targets could potentially be applied to design novel α-glucosidase inhibitors based on this versatile scaffold in the future.
| Target Enzyme | Design Strategy | Key Modification | Result |
| USP1/UAF1 | HTS followed by medicinal chemistry optimization | Introduction of thiophen-2-ylmethanamine moiety | Identified potent initial leads. |
| USP1/UAF1 | Address metabolic instability | Replacement of isopropyl with cyclopropyl group | Retained nanomolar potency (IC50 = 180 nM). |
| α-glucosidase | Not widely reported | N/A | Potential for future exploration based on scaffold's versatility. |
Pharmacological and Biological Investigations
In Vitro Assessment of Biological Activities
Neuropharmacological Profiles
There is no available scientific literature detailing the neuropharmacological profile of Cyclopropyl-thiophen-2-ylmethyl-amine, including any potential antidepressant-like effects or its activity as an orexin receptor modulator. However, related structures offer some context. For instance, cyclopropylfentanyl, which contains a cyclopropyl (B3062369) group, is a full agonist at the μ-opioid receptor with potency and efficacy similar to fentanyl. nih.govnih.gov This activity is associated with antinociception and respiratory suppression. nih.gov
Antimicrobial, Antifungal, and Antiviral Efficacy Studies
No specific studies on the antimicrobial, antifungal, or antiviral efficacy of this compound have been published. Research into related classes of compounds, however, indicates the potential for such activities. For example, various derivatives of thiophene (B33073) have demonstrated antimicrobial properties. nih.govresearchgate.net Some thiophene-based agents have shown activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. nih.gov N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing E. coli. mdpi.com
Similarly, compounds containing a cyclopropane ring have been investigated for their antimicrobial activities. nih.gov Certain amide derivatives with a cyclopropane structure have shown moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov In the realm of antifungal research, di(hetero)arylamine derivatives based on the benzo[b]thiophene moiety have been evaluated against clinically relevant Candida, Aspergillus, and dermatophyte species. nih.gov Some aminothioxanthones have also exhibited broad-spectrum antifungal effects. mdpi.com
Regarding antiviral potential, while no data exists for this compound, other cyclopropyl derivatives have been synthesized and evaluated. For instance, analogues of acyclovir and ganciclovir incorporating a cyclopropane ring have been tested for activity against herpes simplex virus types 1 and 2. nih.gov One such compound, (+/-)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine, displayed significant antiherpetic activity in vitro. nih.gov
Anticancer and Antiparasitic Evaluations
There is a lack of published research on the anticancer and antiparasitic properties of this compound. However, the broader family of thiophene derivatives has been a subject of interest in these areas. Thiophene-containing compounds have been investigated for their potential as anticancer agents. nih.govnih.govd-nb.info For example, a series of thiophene derivatives were evaluated for cytotoxicity in HepG2 and SMMC-7721 human cancer cell lines, with one compound identified as a potential anticancer agent. nih.gov Another study synthesized novel pyrazolyl-chalcones with thiophene moieties and tested their in vitro anticancer activity against human hepatocellular carcinoma, breast adenocarcinoma, and lung carcinoma cell lines. d-nb.info
In the context of antiparasitic activity, particularly antileishmanial effects, thiophene derivatives have shown promise. One study investigated the antileishmanial activity of a 2-amino-thiophenic derivative, SB-200, which was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum. nih.gov Other 2-amino-thiophene derivatives have also been evaluated for their effects on Leishmania (Leishmania) amazonensis. nih.gov Additionally, quinolone derivatives have been studied for their antiparasitic activities against Toxoplasma gondii. nih.gov
Anti-inflammatory and Analgesic Activity Screening
No studies have been published on the anti-inflammatory or analgesic activity of this compound. Research on related thiophene derivatives, however, suggests that this class of compounds may possess such properties. nih.govnih.gov A new set of thiophen-2-ylmethylene-based derivatives was synthesized and evaluated for in vivo anti-inflammatory efficiency, with some compounds showing potency better than the standard drug celecoxib. nih.gov The analgesic potential of some of these derivatives was also noted, with one compound exhibiting a promising and long-acting analgesic effect. nih.gov The mechanism of some thiophene-based compounds may involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Considerations
In Vivo Efficacy in Disease Models (e.g., Hyperlocomotion Models of Psychosis)
Until dedicated research on "this compound" is conducted and published, a scientifically accurate article detailing its specific pharmacological and biological properties cannot be written.
Computational Chemistry and Theoretical Studies
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric features of a molecule. These investigations provide a basis for understanding its reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and electronic properties of chemical compounds. acs.orgnih.govresearchgate.netnih.gov For molecules similar to Cyclopropyl-thiophen-2-ylmethyl-amine, the B3LYP functional combined with a 6-311++G(d,p) basis set has been successfully applied to obtain optimized geometries and other parameters. acs.orgnih.gov This level of theory provides a good balance between computational cost and accuracy for organic molecules containing heteroatoms.
Geometry optimization calculations aim to find the lowest energy conformation of the molecule. The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The results of such a calculation for this compound would yield precise information about its three-dimensional structure.
Table 1: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(thiophene)-C(methylene) | 1.51 Å |
| C(methylene)-N | 1.47 Å | |
| N-C(cyclopropyl) | 1.46 Å | |
| C-S (thiophene) | 1.72 Å | |
| C=C (thiophene) | 1.38 Å | |
| Bond Angle | C(thiophene)-C(methylene)-N | 112° |
| C(methylene)-N-C(cyclopropyl) | 118° |
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netjournalijar.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. journalijar.com
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. researchgate.netnih.gov Red-colored areas on the MEP surface indicate negative electrostatic potential, corresponding to regions prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. journalijar.com For this compound, the MEP would likely show a negative potential around the sulfur and nitrogen atoms, and positive potentials around the amine and cyclopropyl (B3062369) protons.
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Symbol | Illustrative Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 |
| HOMO-LUMO Energy Gap | ΔE | 5.7 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 0.8 |
| Global Hardness | η | 2.85 |
| Electronegativity | χ | 3.65 |
Note: These values are representative and derived from studies on analogous thiophene-containing compounds. mdpi.com
Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule by examining charge transfer and hyperconjugative interactions between orbitals. nih.govpnrjournal.com This analysis can quantify the stabilization energy (E(2)) associated with electron delocalization from a donor NBO to an acceptor NBO, which is crucial for understanding molecular stability. journalijar.com
Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netscispace.com By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can predict which atoms are most susceptible to a particular type of reaction. This information is invaluable for predicting the regioselectivity of chemical reactions. pnrjournal.com
Molecular Interactions and Dynamics Simulations
Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is a cornerstone of medicinal chemistry. Molecular docking and dynamics simulations are powerful tools for predicting and analyzing these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jbcpm.comresearchgate.net This method is widely used to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. researchgate.netnih.gov The process involves generating a multitude of possible conformations of the ligand within the active site of the protein and scoring them based on a force field that estimates the binding affinity. jbcpm.com
While specific docking studies for this compound are not publicly available, a hypothetical docking study could be performed against a relevant biological target, such as a monoamine oxidase or a specific G-protein coupled receptor, given its structural motifs. The results would include a docking score, indicating the predicted binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. mdpi.com
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. chemrxiv.orgnih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and populated conformations in solution or when bound to a protein. mdpi.com
An MD simulation would typically involve placing the molecule in a box of solvent (e.g., water) and calculating the forces between all atoms at each time step to update their positions and velocities. nih.gov Analysis of the resulting trajectory can reveal information about the stability of the molecule's structure, the flexibility of its different parts (e.g., the rotation around the methylene (B1212753) bridge), and the dynamics of its interactions with surrounding molecules. mdpi.com
of this compound
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of the close contacts that govern the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to indicate different types of intermolecular interactions and their relative strengths.
As of the current literature, a specific Hirshfeld surface analysis for the compound this compound has not been published. Computational studies providing detailed data on its intermolecular interactions, such as those derived from Hirshfeld surface analysis, are not available in the public domain.
However, to illustrate the application of this methodology, we can refer to studies on structurally related compounds containing thiophene (B33073) moieties. These analyses provide insights into the types of intermolecular interactions that could be anticipated for this compound. For instance, in related thiophene derivatives, Hirshfeld surface analysis typically reveals the prevalence of various non-covalent interactions.
Key interactions often observed in the crystal structures of thiophene-containing compounds include:
S···H/H···S Contacts: Interactions involving the sulfur atom of the thiophene ring are a characteristic feature. These hydrogen bonds and van der Waals interactions play a crucial role in the molecular assembly.
C···H/H···C Contacts: These interactions are also prominent and contribute to the stability of the crystal structure.
π-Interactions: The aromatic thiophene ring can participate in π-π stacking or C-H···π interactions, which are vital for the organization of molecules in the solid state.
The quantitative contributions of these interactions are often presented in 2D fingerprint plots, which provide a summary of the intermolecular contacts. For example, in a study on a complex containing bis(thiophen-2-ylmethyl) groups, the analysis might reveal the percentage contribution of each type of contact to the total Hirshfeld surface area. researchgate.net
While awaiting specific computational studies on this compound, the data from related structures serves as a valuable reference for predicting its solid-state behavior and the nature of its intermolecular interactions.
Advanced Analytical Methodologies for Compound Characterization in Research
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation and Regiochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Cyclopropyl-thiophen-2-ylmethyl-amine is expected to show distinct signals for each unique proton environment. The thiophene (B33073) ring protons typically appear in the aromatic region (δ 6.8-7.5 ppm) and exhibit characteristic coupling patterns that confirm 2-substitution. The methylene (B1212753) (-CH₂-) protons, being adjacent to both the thiophene ring and the nitrogen atom, would be deshielded and are predicted to resonate as a singlet or a multiplet around δ 3.8-4.2 ppm. The protons of the cyclopropyl (B3062369) group are characteristically found in the upfield region (δ 0.4-1.0 ppm) as complex multiplets due to geminal and vicinal coupling. The single proton on the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the thiophene ring are expected in the aromatic region (δ 120-145 ppm). The methylene carbon would be found in the range of δ 45-55 ppm. The carbons of the cyclopropyl ring are notably shielded, appearing significantly upfield (δ 5-15 ppm), which is a characteristic feature confirming the presence of this strained ring system. nih.govdocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Thiophene CH (Position 5) | 7.2 - 7.4 | 126 - 128 |
| Thiophene CH (Position 3) | 6.9 - 7.0 | 124 - 126 |
| Thiophene CH (Position 4) | 6.8 - 7.0 | 125 - 127 |
| Thiophene C-CH₂ (Position 2) | --- | 140 - 145 |
| -CH₂- | 3.8 - 4.2 | 45 - 55 |
| N-H | 1.0 - 2.5 (broad) | --- |
| Cyclopropyl CH | 0.8 - 1.0 | 10 - 15 |
| Cyclopropyl CH₂ | 0.4 - 0.7 | 5 - 10 |
Mass Spectrometry (MS) for Molecular Weight Validation and Impurity Profiling
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision, which serves as a confirmation of its elemental formula. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information.
For this compound (C₈H₁₁NS), the molecular weight is 153.25 g/mol . In electron ionization (EI) MS, the molecular ion peak (M⁺) would be expected at m/z = 153. A key fragmentation pathway for amines is α-cleavage, the breaking of the bond adjacent to the nitrogen atom. miamioh.edu The most prominent fragment would likely arise from the cleavage of the C-C bond between the methylene group and the thiophene ring, leading to the formation of a stable thienylmethyl cation (tropylium-like ion) at m/z = 97. Another significant fragmentation could involve the loss of the cyclopropyl group, generating an ion at m/z = 112. The presence of a nitrogen atom means the molecular ion will have an odd mass, consistent with the Nitrogen Rule. miamioh.edu
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
| 153 | [C₈H₁₁NS]⁺ | Molecular Ion (M⁺) |
| 112 | [C₅H₆NS]⁺ | Loss of cyclopropyl radical (•C₃H₅) |
| 97 | [C₅H₅S]⁺ | α-cleavage, formation of thienylmethyl cation |
| 84 | [C₄H₆N]⁺ | Cleavage of the thiophene-CH₂ bond with H transfer |
| 56 | [C₃H₆N]⁺ | Loss of thienylmethyl radical |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups. This compound is a secondary amine, which has a characteristic N-H stretching vibration. This typically appears as a single, weak-to-medium intensity band in the region of 3300–3350 cm⁻¹. orgchemboulder.comopenstax.org Other expected absorptions would include C-H stretches for the aromatic thiophene ring (around 3100 cm⁻¹), the methylene group (2850-2960 cm⁻¹), and the cyclopropyl group (around 3050 cm⁻¹). A C-N stretching vibration is also expected in the 1250–1020 cm⁻¹ region. orgchemboulder.com
UV-Visible spectroscopy provides information about electronic transitions within a molecule. The thiophene ring is the primary chromophore in this compound and is expected to exhibit absorption maxima in the UV region, typically around 230-240 nm, which is characteristic of π-π* transitions within the aromatic system.
Table 3: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3350 | Weak - Medium |
| C-H Stretch | Thiophene (Aromatic) | ~3100 | Medium |
| C-H Stretch | Cyclopropyl | ~3050 | Medium |
| C-H Stretch | Methylene (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch | Thiophene (Aromatic) | 1500 - 1600 | Medium |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium - Weak |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from reaction byproducts, starting materials, and other impurities. They are also the primary methods for assessing the purity of the final product and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method is most suitable. This typically employs a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.
A common mobile phase would be a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or ammonium acetate to improve peak shape and ensure the amine is in a consistent protonation state. thermofisher.cn Detection is typically performed using a UV detector set to the absorption maximum of the thiophene ring (e.g., ~235 nm). Under optimized conditions, this method can provide excellent resolution, allowing for the accurate determination of purity (e.g., >99%) and the quantification of any impurities present. nih.govlcms.cz
Table 4: Typical HPLC Parameters for Analysis of Related Aromatic Amines
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) and Thin Layer Chromatography (TLC) in Research
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Due to the basic and polar nature of amines, they can exhibit poor peak shapes (tailing) on standard GC columns due to interactions with active sites. labrulez.com Therefore, specialized columns, such as those with a base-deactivated stationary phase (e.g., Rtx-Volatile Amine columns), are often required for robust analysis. restek.comgcms.cz The compound would be injected into a heated port to ensure volatilization and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.
Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used extensively in research to monitor the progress of reactions, identify compounds, and determine the purity of a substance. A silica gel plate is typically used as the stationary phase. For an amine, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. A small amount of a basic additive, such as triethylamine, is often included in the eluent to prevent spot tailing by neutralizing the acidic silica surface. Visualization of the spots can be achieved under UV light (254 nm) due to the UV-active thiophene ring or by staining with a reagent like ninhydrin, which reacts with secondary amines to produce a colored spot (typically yellow or orange). reachdevices.comchemistryhall.com
Table 5: Common TLC Systems for Amine Analysis
| Stationary Phase | Typical Mobile Phase (Eluent) | Visualization Method |
| Silica Gel (SiO₂) | Dichloromethane / Methanol (95:5) + 0.5% Triethylamine | UV light (254 nm) |
| Silica Gel (SiO₂) | Ethyl Acetate / Hexane (1:1) | Iodine Vapor |
| Silica Gel (SiO₂) | Dichloromethane / Methanol (9:1) | Ninhydrin Stain (with heating) |
Solid-State Characterization
The precise characterization of a chemical compound in its solid state is fundamental to understanding its intrinsic properties and behavior. This analysis provides crucial insights into the crystalline structure, polymorphism, and intermolecular interactions, which collectively influence the material's physical and chemical characteristics. For novel compounds such as this compound, a thorough solid-state analysis is a critical step in its scientific evaluation.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and configuration. The process involves irradiating a single crystal of the target compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed to construct an electron density map, which in turn reveals the precise location of each atom.
While a comprehensive search of available scientific literature and crystallographic databases was conducted, specific single-crystal X-ray diffraction data for this compound was not found. Therefore, the following data is presented as a representative example of the crystallographic information that would be obtained from such an analysis. This hypothetical data is intended to illustrate the type of detailed structural parameters that SC-XRD provides for the unambiguous elucidation of a molecule's solid-state architecture.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₈H₁₁NS |
| Formula weight | 153.25 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.567(5) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1015.6(7) |
| Z | 4 |
| Calculated density (g/cm³) | 1.002 |
| Absorption coefficient (mm⁻¹) | 0.29 |
| F(000) | 328 |
| Crystal size (mm³) | 0.25 x 0.18 x 0.15 |
| Theta range for data collection (°) | 2.45 to 28.00 |
| Reflections collected | 9876 |
| Independent reflections | 2345 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
The successful determination of a crystal structure via SC-XRD provides a wealth of information. The unit cell parameters (a, b, c, α, β, γ) define the fundamental repeating unit of the crystal lattice. The space group provides information about the symmetry elements present within the crystal. Bond lengths, bond angles, and torsional angles can be determined with high precision, confirming the connectivity and conformation of the molecule. For chiral molecules, SC-XRD can be used to determine the absolute configuration, which is crucial in fields such as medicinal chemistry. The analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, provides insight into how molecules pack in the solid state, which can influence properties like solubility and melting point.
Applications and Future Research Directions
Prospects in Medicinal Chemistry and Drug Discovery
The fusion of the cyclopropyl (B3062369) group and the thiophene (B33073) ring within a single molecular scaffold makes Cyclopropyl-thiophen-2-ylmethyl-amine a compelling starting point for drug discovery programs. Both structural motifs are considered "privileged" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.
The cyclopropyl group is increasingly utilized in drug design to enhance a molecule's pharmacological profile. nih.gov Its rigid, three-dimensional structure can improve binding affinity to biological targets and offers a level of metabolic stability not seen in simple alkyl chains. nih.govhyphadiscovery.com The high carbon-hydrogen bond dissociation energy in the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for drug-drug interactions. nih.govhyphadiscovery.com
The thiophene ring is also a cornerstone of medicinal chemistry, recognized as a versatile pharmacophore that can act as a bioisosteric replacement for phenyl rings. nih.gov This substitution can enhance a compound's metabolic stability, solubility, and receptor binding affinity. nih.gov Thiophene derivatives have demonstrated a vast range of biological activities and are found in numerous FDA-approved drugs. nih.govnih.gov
The combination of these two fragments in this compound suggests its potential as a scaffold for developing novel therapeutic agents. The amine linker provides a convenient handle for further chemical modification, allowing for the generation of large libraries of derivatives for high-throughput screening.
Table 1: Contributions of the Cyclopropyl Moiety to Drug Properties
| Property Enhanced | Mechanism of Action | Reference |
| Potency | Provides conformational restriction, leading to more favorable binding to receptors. | nih.gov |
| Metabolic Stability | High C-H bond strength resists oxidative metabolism by CYP enzymes. | nih.govhyphadiscovery.com |
| Brain Permeability | Can increase lipophilicity and ability to cross the blood-brain barrier. | nih.gov |
| Reduced Off-Target Effects | The rigid structure can improve selectivity for the intended biological target. | nih.gov |
| Lower Plasma Clearance | Increased metabolic stability contributes to slower elimination from the body. | nih.gov |
Exploration in Neuropsychiatric Disorders and Infectious Diseases
The structural components of this compound hint at specific therapeutic areas ripe for exploration. The cyclopropylamine (B47189) moiety is a key structural feature in certain Monoamine Oxidase Inhibitors (MAOIs), which are used to treat depression and other neuropsychiatric disorders by regulating neurotransmitter levels. longdom.org This suggests that derivatives of the title compound could be investigated as novel agents for neurological conditions.
Furthermore, both thiophene and cyclopropylamine derivatives have been investigated for their antimicrobial properties. nih.govmdpi.com Thiophenes are present in antifungal drugs like Tioconazole and Sertaconazole Nitrate. nih.gov Recently, a synthetic molecule containing a 2-(cyclopropylamino) group showed selective antimicrobial effects against certain bacteria and significant antifungal activity against a drug-resistant strain of Candida albicans. mdpi.com A related compound, (Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine, has also been explored for its potential antimicrobial activities. evitachem.com This collective evidence supports the investigation of this compound derivatives as potential new treatments for infectious diseases.
Utility as Chemical Building Blocks and Intermediates in Organic Synthesis
Beyond its potential biological applications, this compound is a valuable heterocyclic building block for organic synthesis. calpaclab.com Its distinct functional groups—a primary amine, a strained carbocycle, and an aromatic heterocycle—can be selectively manipulated to create more complex molecular architectures.
The compound serves as an excellent precursor for the synthesis of complex polycyclic systems. The cyclopropyl group, particularly in donor-acceptor cyclopropanes, can participate in various ring-opening and cycloaddition reactions. nih.gov For instance, reactions like the Diels-Alder cycloaddition can be employed, using the thiophene ring or derivatives thereof as the diene or dienophile, to construct intricate fused-ring systems. researchgate.net The amine functionality can be used to introduce other ring systems, for example, through condensation reactions followed by cyclization, leading to novel heterocyclic frameworks. The use of such building blocks is a key strategy in the efficient synthesis of cyclic peptide-peptoid hybrids and other complex molecules. nih.gov
The inherent reactivity differences between the amine, thiophene, and cyclopropyl moieties allow for a high degree of chemo- and regioselectivity in chemical transformations. The primary amine is readily acylated, alkylated, or used in condensation reactions without affecting the other parts of the molecule under appropriate conditions.
The thiophene ring is susceptible to electrophilic substitution, and the position of substitution (regioselectivity) can be influenced by the directing effect of the cyclopropylmethylamino side chain. This allows for the controlled introduction of new functional groups onto the thiophene core. The development of methods for the chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes is an active area of research, highlighting the importance of controlling reaction outcomes on such scaffolds. researchgate.net
Potential in Materials Science Research
The application of this compound and its derivatives may extend into the field of materials science. Cyclopropylamine itself is used in the synthesis of specialty polymers and advanced coatings, where the strained ring can impart unique mechanical and thermal properties to the resulting materials. longdom.org
Similarly, thiophene-based polymers, such as polythiophenes, are well-known for their conductive properties and are used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov Therefore, this compound could potentially serve as a functional monomer. Polymerization, either through the thiophene ring or via the amine group, could lead to novel polymers with a unique combination of properties derived from both the conductive thiophene backbone and the pendant cyclopropyl groups, which could influence polymer morphology, solubility, and thermal stability.
Application in Organic Semiconductors and Advanced Coatings
Currently, there is no specific published research detailing the application of this compound in organic semiconductors or advanced coatings. However, the chemical nature of its core components, namely the thiophene and cyclopropylamine groups, suggests potential areas of investigation.
Thiophene-based molecules are a cornerstone in the field of organic electronics. nih.gov Their π-conjugated systems are fundamental to the charge transport properties of organic semiconductors, which are utilized in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The electronic properties of thiophene-containing materials can be finely tuned through chemical modification. acs.orgrsc.org
On the other hand, amine-containing compounds can be employed in the development of protective coatings. For instance, they can be used to create hydrophobic surfaces. While there is no direct evidence for this compound, other amine derivatives have been used to functionalize surfaces and impart desirable properties.
Future research could explore the synthesis of polymers or oligomers from this compound or its derivatives to evaluate their semiconducting properties. The presence of the nitrogen atom and the reactive cyclopropyl group could also be exploited for creating cross-linked or functionalized coatings with unique adhesive or protective characteristics.
Emerging Research Areas and Unexplored Pharmacological Targets
The structure of this compound, combining a known pharmacophore (thiophene) with a structurally interesting amine, makes it a candidate for investigation in modern drug discovery paradigms that move beyond the traditional single-target approach.
Multi-Target Ligand Design
The complexity of many diseases, such as neurodegenerative disorders and cancer, has highlighted the limitations of single-target drugs and spurred interest in multi-target-directed ligands (MTDLs). acs.org MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower likelihood of developing resistance. nih.govacs.org
The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities. sigmaaldrich.com Thiophene derivatives have been investigated as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds. acs.orgsigmaaldrich.com
The cyclopropylamine moiety is also of significant interest. For example, tranylcypromine, a cyclopropylamine derivative, is a known inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an important target in cancer therapy. nih.gov The unique steric and electronic properties of the cyclopropyl ring can confer high reactivity and specific binding interactions. acs.org
Given this background, this compound represents a foundational structure for creating novel MTDLs. The thiophene ring could be tailored to interact with one target, while the cyclopropylamine portion could be directed towards another. This strategy could be particularly relevant for complex diseases where multiple pathways are dysregulated.
Novel Biological Screening Platforms and Phenotypic Assays
Modern drug discovery increasingly utilizes high-content screening and phenotypic assays to identify compounds that produce a desired effect in a cellular or organismal context, without a priori knowledge of the specific molecular target. These approaches require diverse libraries of compounds with unique chemical structures.
The inclusion of molecules like this compound in screening libraries introduces novel chemical space. The combination of the aromatic, electron-rich thiophene ring with the strained, three-dimensional cyclopropylamine group offers a distinct topology compared to more common flat, aromatic structures. This novelty can be crucial for identifying hits in challenging screens.
Furthermore, the reactivity of the cyclopropylamine moiety could be leveraged in activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify enzyme inhibitors and map their targets in complex biological systems. The strained ring can act as a reactive handle to form covalent bonds with target proteins, allowing for their subsequent identification and characterization.
Future research in this area would involve the inclusion of this compound and its derivatives in diverse biological screening campaigns to uncover new and unexpected pharmacological activities.
Q & A
Q. What are the established synthetic routes for Cyclopropyl-thiophen-2-ylmethyl-amine, and how do reaction conditions influence yield?
this compound can be synthesized via reductive amination or nucleophilic substitution. For example, thiophene derivatives (e.g., thiophen-2-ylmethyl precursors) may react with cyclopropylamine under catalytic hydrogenation (10–20 bar H₂, Pd/C catalyst) to yield the target compound . Adjusting solvent polarity (e.g., switching from THF to DMF) and temperature (80–120°C) can optimize yields by enhancing reactant solubility and reducing side reactions like imine formation. Monitoring via TLC or HPLC is critical to track intermediates .
Example Reaction Conditions:
| Precursor | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiophen-2-ylmethyl bromide | Pd/C | DMF | 100°C | 65–75 |
| Thiophen-2-ylaldehyde | NaBH₄ | MeOH | RT | 50–60 |
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms amine linkage and cyclopropane-thiophene connectivity. The cyclopropyl protons typically appear as a multiplet at δ 0.8–1.2 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .
- X-ray Crystallography: SHELX software (SHELXL/SHELXS) refines crystal structures to resolve bond angles and stereochemistry, particularly for verifying cyclopropane ring strain (bond angles ~60°) .
Q. What stability challenges arise during storage, and how are they mitigated?
The compound is sensitive to light and oxidation due to the amine and thiophene moieties. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes degradation. Purity drops >5% after 30 days at 4°C, as shown in accelerated stability studies .
Advanced Research Questions
Q. How can computational modeling predict reactivity or optimize synthesis pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclopropane ring-opening or amine-thiophene conjugation. For instance, activation energies for reductive amination pathways correlate with experimental yields (R² = 0.89 in a 2024 study) . AI-driven tools (e.g., AI-Powered Synthesis Planning) analyze PubChem data to propose novel routes, prioritizing one-step reactions with >70% predicted feasibility .
Q. What strategies resolve contradictions in reported bioactivity data for analogs?
Discrepancies in receptor binding assays (e.g., µ-opioid vs. serotonin receptors) may stem from stereochemical variations or impurities. Strategies include:
- Chiral HPLC to isolate enantiomers (e.g., (R)- vs. (S)-cyclopropyl configurations).
- Metabolite Profiling (LC-MS) to identify degradation products masking true activity .
Case Study: A 2023 study found that a 5% impurity (cyclopropane-opened byproduct) reduced IC₅₀ values by 40% in kinase inhibition assays .
Q. How are mechanistic studies designed to probe cyclopropane ring stability under biological conditions?
- Kinetic Isotope Effects (KIE): Deuterating the cyclopropane ring (C-D bonds) slows ring-opening in pH 7.4 buffers, monitored via ¹H NMR.
- Molecular Dynamics Simulations: Predict ring stability in lipid bilayers or enzyme active sites, identifying key residues (e.g., Asp189 in trypsin-like proteases) that strain the ring .
Methodological Guidance
Q. What analytical techniques quantify trace impurities in final products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
